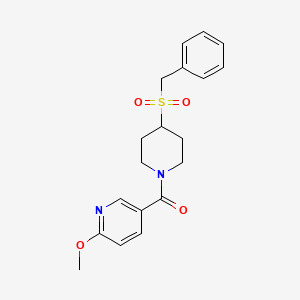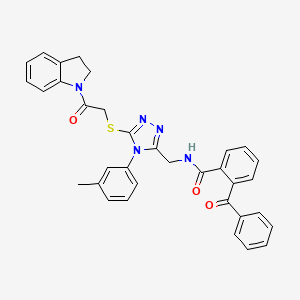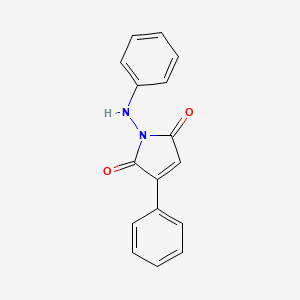![molecular formula C17H11Cl2F3N2O2S B2621238 N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 830351-10-5](/img/structure/B2621238.png)
N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzothiazinone core, which is often associated with biological activity, and a trifluoromethyl group, which can enhance the compound’s stability and bioavailability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide typically involves multiple steps:
Formation of the Benzothiazinone Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and a suitable carboxylic acid derivative, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Acylation: The final step involves the acylation of the benzothiazinone core with 3,4-dichlorophenylacetyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazinone ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or bromo derivatives of the original compound.
科学研究应用
Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly due to its potential biological activities.
Materials Science: The compound’s stability and unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions due to its distinctive structure.
作用机制
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with a benzothiazinone core can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, making the compound more effective in its biological role.
相似化合物的比较
N-(3,4-Dichlorophenyl)-2-[3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.
N-(3,4-Dichlorophenyl)-2-[3-oxo-6-methyl-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its electronic properties and reactivity.
Uniqueness: The presence of the trifluoromethyl group in N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide enhances its stability, lipophilicity, and potential biological activity compared to similar compounds without this group.
This compound’s unique combination of structural features makes it a valuable subject for further research and development in various scientific fields.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N2O2S/c18-10-3-2-9(6-11(10)19)23-15(25)7-14-16(26)24-12-5-8(17(20,21)22)1-4-13(12)27-14/h1-6,14H,7H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSWYYLQQHGIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[Ethyl-[1-[3-(trifluoromethyl)phenyl]ethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2621159.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide](/img/structure/B2621161.png)

![(E)-4-(Dimethylamino)-N-[[5-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2621166.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate](/img/structure/B2621167.png)

![5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2621170.png)
![4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol](/img/structure/B2621171.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea](/img/structure/B2621172.png)
![1-(3,5-dimethylphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2621174.png)
![N-(1,3-thiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2621175.png)
![1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2621176.png)
